molecular formula C7H10N2O3 B12872821 3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid

3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B12872821
M. Wt: 170.17 g/mol
InChI Key: ICXRYTMXNLWLPU-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable isoxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to promote cyclization, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(Methylamino)-5-methylisoxazole-4-carboxylic acid
  • 3-(Propylamino)-5-methylisoxazole-4-carboxylic acid
  • 3-(Butylamino)-5-methylisoxazole-4-carboxylic acid

Comparison: 3-(Ethylamino)-5-methylisoxazole-4-carboxylic acid is unique due to its specific ethylamino group, which can influence its reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3-8-6-5(7(10)11)4(2)12-9-6/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

ICXRYTMXNLWLPU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NOC(=C1C(=O)O)C

Origin of Product

United States

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